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Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of MU1742, a

potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and

its structurally related analogs. The information presented herein is intended to assist

researchers in the selection and application of these compounds for in vitro and in vivo studies.

Executive Summary
MU1742 is a valuable tool for investigating the biological roles of CK1δ and CK1ε, which are

implicated in various cellular processes and diseases, including cancer and neurodegenerative

disorders. Understanding its pharmacokinetic profile, alongside that of similar compounds, is

crucial for the design and interpretation of experiments. This guide summarizes the available

quantitative data, details the experimental methodologies for key assays, and provides visual

representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Pharmacokinetic and In Vitro
Potency Parameters
The following tables summarize the known pharmacokinetic and in vitro potency data for

MU1742 and its analogs. It is important to note that comprehensive pharmacokinetic data for

all compounds are not publicly available.
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Table 1: In Vivo Pharmacokinetic Properties in Mice
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MU1742
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57%[1]
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[1]
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y.

MU2027
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Negative

control

for

MU1742.

Table 2: In Vitro Potency (IC₅₀) Against CK1 Isoforms

Compound CK1α (nM) CK1δ (nM) CK1ε (nM) p38α (nM) Notes

MU1742 7.2 6.1 27.7 >10,000

Highly potent

against

CK1δ/ε. Does

not inhibit

CK1γ

isoforms.[1]

MU2027
Data not

available

Data not

available

Data not

available

Data not

available

Negative

control

compound.

Table 3: Cellular Target Engagement (EC₅₀) in HEK293 Cells (NanoBRET Assay)

Compound CK1α (nM) CK1δ (nM) CK1ε (nM)

MU1742 3500 47 220

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of

MU1742.
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Animal Model: Male BALB/c mice.

Compound Administration: MU1742 was formulated as a dihydrochloride salt and

administered orally (PO) at a dose of 20 mg/kg.

Blood Sampling: Blood samples were collected at various time points post-administration via

standard techniques (e.g., tail vein or retro-orbital bleeding).

Sample Processing: Plasma was separated from whole blood by centrifugation.

Bioanalysis: The concentration of MU1742 in plasma samples was quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-

compartmental methods to calculate pharmacokinetic parameters such as AUC, Cmax,

Tmax, and bioavailability (F%). Bioavailability was determined by comparing the AUC after

oral administration to the AUC after intravenous (IV) administration.

Western Blot for DVL3 Phosphorylation
Objective: To assess the in-cellulo inhibition of CK1δ/ε by monitoring the phosphorylation

status of Dishevelled 3 (DVL3), a downstream target.

Cell Line: HEK293T cells.

Procedure:

Cells were seeded in appropriate culture plates and allowed to attach.

Cells were treated with varying concentrations of MU1742 or a vehicle control for a

specified duration.

Following treatment, cells were lysed in a buffer containing phosphatase and protease

inhibitors to preserve protein phosphorylation.

Protein concentration in the lysates was determined using a standard protein assay (e.g.,

BCA assay).
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Equal amounts of protein from each sample were separated by SDS-PAGE and

transferred to a PVDF membrane.

The membrane was blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to

prevent non-specific antibody binding.

The membrane was incubated with a primary antibody specific for phosphorylated DVL3.

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The signal was detected using an enhanced chemiluminescence (ECL) substrate and

imaged. The phosphorylation-dependent mobility shift of DVL3 on the Western blot

indicates CK1δ/ε activity.

TOPFlash Reporter Assay for Wnt Signaling
Objective: To quantify the activity of the canonical Wnt signaling pathway in response to

CK1δ/ε inhibition.

Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase

reporter gene. Activation of the Wnt pathway leads to the expression of luciferase.

Procedure:

Cells (e.g., HEK293T) were co-transfected with the TOPFlash reporter plasmid and a

control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

Transfected cells were treated with MU1742, its analogs, or a vehicle control. Wnt

pathway activators (e.g., Wnt3a conditioned media or overexpression of DVL3 and CK1ε)

can be used to stimulate the pathway.

After the treatment period, cells were lysed, and the activities of both Firefly and Renilla

luciferases were measured using a dual-luciferase reporter assay system.

The ratio of Firefly to Renilla luciferase activity was calculated to determine the level of

Wnt pathway activation.
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NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of MU1742 to CK1 isoforms within intact cells.

Principle: This assay measures bioluminescence resonance energy transfer (BRET)

between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently

labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound

that binds to the kinase will compete with the tracer, leading to a decrease in the BRET

signal.

Procedure:

HEK293 cells were transiently transfected with a plasmid encoding a NanoLuc®-CK1

fusion protein (e.g., CK1δ-NLuc).

Transfected cells were seeded into a multi-well plate.

Cells were treated with a range of concentrations of the test compound (e.g., MU1742).

A cell-permeable fluorescent tracer specific for CK1 was added to the cells.

The NanoLuc® substrate was added, and the BRET signal (ratio of acceptor emission to

donor emission) was measured using a plate reader.

The concentration-response data were fitted to a sigmoidal dose-response curve to

determine the EC₅₀ value, representing the concentration of the compound that displaces

50% of the tracer.

Mandatory Visualization
Signaling Pathway Diagram
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Caption: Canonical Wnt signaling pathway and the inhibitory action of MU1742 on CK1δ/ε.

Experimental Workflow Diagram
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Caption: A typical workflow for an in vivo pharmacokinetic study in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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